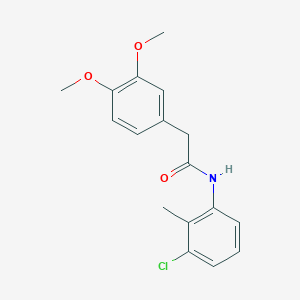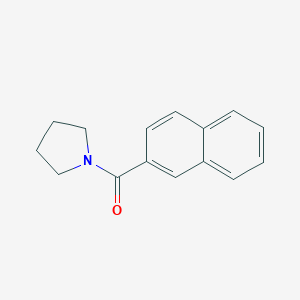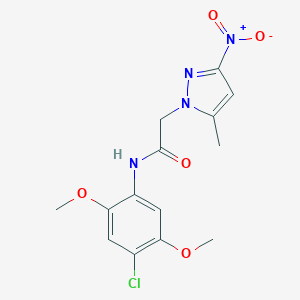
N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CNB-001, is a compound that has gained attention for its potential therapeutic properties. CNB-001 has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders. In
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the development and progression of neurological disorders. Additionally, this compound has been shown to enhance the activity of certain neurotransmitters, such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, this compound has been shown to improve cognitive function, enhance neurotransmitter activity, and increase neuronal survival.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various neurological disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic properties for the treatment of various neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While more research is needed to fully understand its potential, this compound represents an exciting area of research for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 4-chloro-2,5-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form 4-chloro-2,5-dimethoxyphenylhydrazine. The hydrazine is then acetylated to form N-acetyl-4-chloro-2,5-dimethoxyphenylhydrazine. The final step involves the reaction of N-acetyl-4-chloro-2,5-dimethoxyphenylhydrazine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid to form this compound.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O5/c1-8-4-13(19(21)22)17-18(8)7-14(20)16-10-6-11(23-2)9(15)5-12(10)24-3/h4-6H,7H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZWKTRZSJRDEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

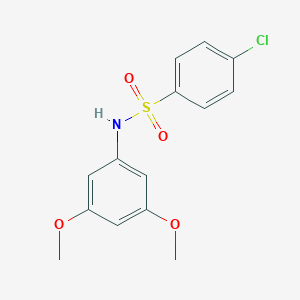

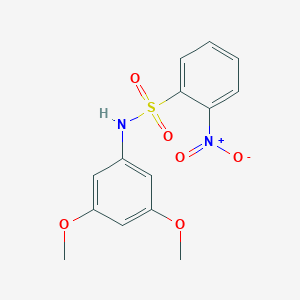
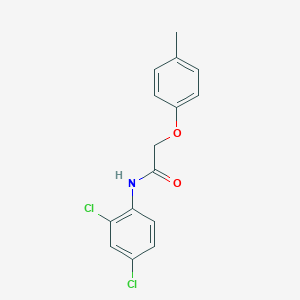
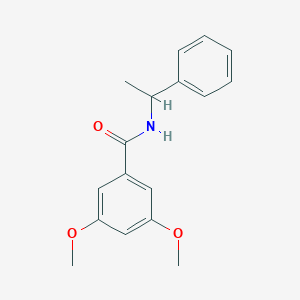
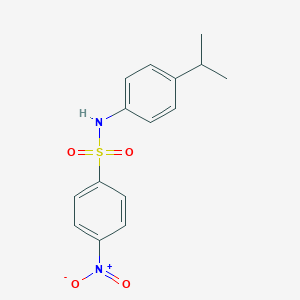
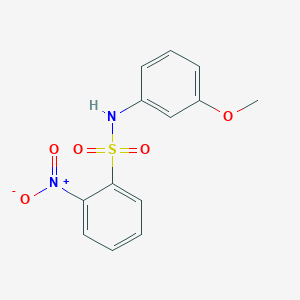
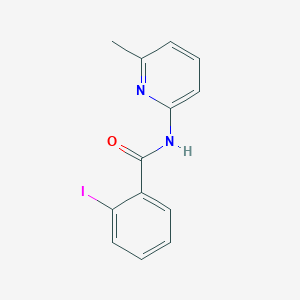


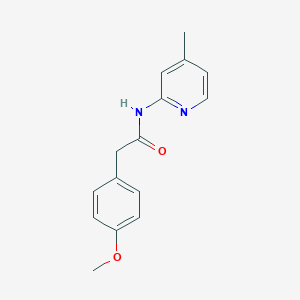
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzamide](/img/structure/B402247.png)
